molecular formula C25H32N2O2 B1675162 Levomoramide CAS No. 5666-11-5

Levomoramide

Cat. No. B1675162
CAS RN: 5666-11-5
M. Wt: 392.5 g/mol
InChI Key: INUNXTSAACVKJS-NRFANRHFSA-N

Description

Levomoramide is the inactive isomer of the opioid analgesic dextromoramide . It was invented by the chemist Paul Janssen in 1956 . Unlike dextromoramide, which is a potent analgesic with high abuse potential, levomoramide is virtually without activity .


Molecular Structure Analysis

Levomoramide has the molecular formula C25H32N2O2 . Its molecular weight is 392.5338 . The IUPAC Standard InChI is InChI=1S/C25H32N2O2/c1-21(20-26-16-18-29-19-17-26)25(22-10-4-2-5-11-22,23-12-6-3-7-13-23)24(28)27-14-8-9-15-27/h2-7,10-13,21H,8-9,14-20H2,1H3 .


Physical And Chemical Properties Analysis

Levomoramide has the molecular formula C25H32N2O2 . Its molecular weight is 392.5338 . The IUPAC Standard InChI is InChI=1S/C25H32N2O2/c1-21(20-26-16-18-29-19-17-26)25(22-10-4-2-5-11-22,23-12-6-3-7-13-23)24(28)27-14-8-9-15-27/h2-7,10-13,21H,8-9,14-20H2,1H3 .

Scientific Research Applications

Receptors on Human Blood T Lymphocytes

A 1979 study by Wybran et al. explored the influence of various substances, including levomoramide, on human T blood lymphocytes. This research demonstrated that morphine and dextromoramide inhibited the percentage of active T rosettes, and these effects were reversed by naloxone, their specific antagonist. Levomoramide, interestingly, did not affect the rosette system, indicating its inactivity in this regard. This study suggests the presence of receptor-like structures for morphine and dextromoramide on normal human blood T lymphocytes, implying a potential link between the central nervous system and the immune system (Wybran et al., 1979).

Influence on Ion Transport Across Intestinal Mucosa

Another study, conducted by McKay, Linaker, and Turnberg in 1981, investigated the effects of opiates, including levomoramide, on ion transport across rabbit ileal mucosa. This study found that while morphine and dextromoramide affected ion transport, levomoramide had no effect. This result suggests that levomoramide does not interact with opiate receptors in rabbit ileal mucosa in the same way as other opiates, providing insights into its distinct pharmacological properties (McKay, Linaker, & Turnberg, 1981).

properties

IUPAC Name

(3R)-3-methyl-4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O2/c1-21(20-26-16-18-29-19-17-26)25(22-10-4-2-5-11-22,23-12-6-3-7-13-23)24(28)27-14-8-9-15-27/h2-7,10-13,21H,8-9,14-20H2,1H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUNXTSAACVKJS-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016989
Record name Levomoramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levomoramide

CAS RN

5666-11-5
Record name 1-[(3R)-3-Methyl-4-(4-morpholinyl)-1-oxo-2,2-diphenylbutyl]pyrrolidine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levomoramide [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005666115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levomoramide
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Record name Levomoramide
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Record name LEVOMORAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
J Wybran, T Appelboom, JP Famaey… - The Journal of …, 1979 - journals.aai.org
… This study reports the in vitro influence of morphine, dextromoramide, levomoramide, and … The specificity was further demonstrated by the absence of the effect of levomoramide, the …
Number of citations: 806 journals.aai.org
JS McKay, BD Linaker, LA Turnberg - Gastroenterology, 1981 - Elsevier
… was confirmed by the action of the optical isomers dextromoramide and levomoramide. In addition, naloxone produced a parallel shift to the right of the morphine electrical dose …
Number of citations: 144 www.sciencedirect.com
MW Lobbezoo, W Soudijn… - Opiate Receptors and …, 2013 - books.google.com
MATERIALS AND METHODS–The stereospecific* H-fentanyl binding (SFB) to a resuspended P2-fraction of rat brain in 50 mM tris-HCl buffer (pH 7.4) was determined by means of …
Number of citations: 0 books.google.com
B Calesnick - Journal of Chronic Diseases, 1959 - Elsevier
… racemic mixture of dextromoramide and its optical isomer, levomoramide-have … the levo isomer, levomoramide, is inactive as an analgesic.6a7 Acute toxicity studies in mice have shown …
Number of citations: 6 www.sciencedirect.com
JE Leysen, W Gommeren, CJE Niemegeers - European journal of …, 1983 - Elsevier
… and the pharmacologically inactive enantiomer levomoramide. The various agonists and … diphenylpropylamines derivatives, dextromoramide and levomoramide, revealing a potency …
Number of citations: 245 www.sciencedirect.com
PS Portoghese, BD Alreja… - Journal of medicinal …, 1981 - ACS Publications
… -synaptosomal fraction of rat brain homogenate in a medium of 50 mM Tris-HCl buffer of pH 7.4 at 25 C, in the presence of 0.4 nM [3H]fentanyl and either 40 nM levomoramide or 40 nM …
Number of citations: 85 pubs.acs.org
J Leysen, W Gommeren, P Laduron - Archives Internationales de …, 1976 - europepmc.org
Stereospecific opiate receptor binding was measured using specifically labeled fentanyl in the presence of an excess of either dextromoramide or levomoramide, only the former being …
Number of citations: 14 europepmc.org
RJ McDonough, JJ Madden, HS Rosman… - Problems of Drug …, 1980 - books.google.com
… (1979) demonstrated an in vitro reduction in active T lymphocytes caused by morphine, met-enkephalin, and dextromoramide but not by levomoramide, and that this T cell reduction …
Number of citations: 12 books.google.com
RH Van den Hoogen, FC Colpaert - Journal of Pharmacology and …, 1986 - Citeseer
This report describes a systematic analysis of opiate drug effects on ventilation and its components tidal volume and frequency in intact, awake and unrestrained rats. A whole-body …
Number of citations: 44 citeseerx.ist.psu.edu
JM Maloteaux, JN Octave, EC Laterre… - … archives of pharmacology, 1989 - Springer
… Dissociation kinetics of 3Hlofentanil (0.1 riM) specific binding were studied by adding 0.3 gM dextromoramide or 0.3 gM levomoramide after having incubated the cell homogenate with …
Number of citations: 13 link.springer.com

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